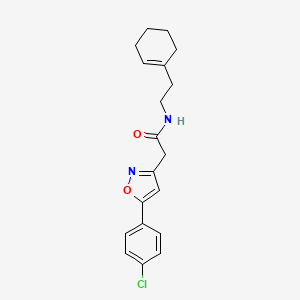

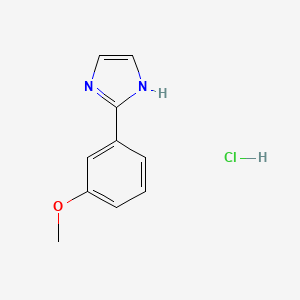

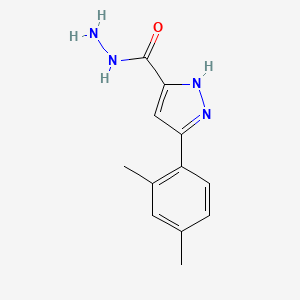

![molecular formula C23H21N3O3S2 B2729478 N-benzyl-2-{[3-(3-methoxybenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide CAS No. 1252929-18-2](/img/structure/B2729478.png)

N-benzyl-2-{[3-(3-methoxybenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Molecular Structure Analysis

The molecular structure of a compound can be analyzed using techniques like Proton and carbon-13 NMR, which are used to analyze the products and make preliminary judgements on the structure of the molecule . IR spectroscopy is used to determine functional groups that would further classify the molecule .Chemical Reactions Analysis

The benzylic hydrogens of alkyl substituents on a benzene ring are activated toward free radical attack . Furthermore, SN1, SN2, and E1 reactions of benzylic halides show enhanced reactivity, due to the adjacent aromatic ring . The susceptibility of alkyl side-chains to oxidative degradation supports the possibility of a general benzylic activation .Scientific Research Applications

Sure! Here is a comprehensive analysis of the scientific research applications of N-benzyl-2-({3-[(3-methoxyphenyl)methyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide, also known as F6609-0610 or N-benzyl-2-{[3-(3-methoxybenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide:

Antioxidant Activity

This compound has shown significant antioxidant properties. It can neutralize free radicals and reduce oxidative stress, which is crucial in preventing cellular damage and various diseases. The antioxidant activity is often evaluated using assays like DPPH, ABTS, and lipid peroxidation inhibition .

Anti-inflammatory Applications

F6609-0610 exhibits anti-inflammatory effects by inhibiting enzymes like lipoxygenase (LOX), which are involved in the inflammatory process. This makes it a potential candidate for developing treatments for inflammatory diseases .

Anticancer Potential

Research indicates that compounds similar to F6609-0610 can inhibit the growth of cancer cells. The thieno[3,2-d]pyrimidine core is particularly noted for its anticancer properties, making this compound a promising candidate for further studies in cancer therapy .

Antimicrobial Activity

The compound has demonstrated antimicrobial properties against various bacterial and fungal strains. This makes it a potential candidate for developing new antimicrobial agents, especially in the face of rising antibiotic resistance .

Neuroprotective Effects

F6609-0610 may offer neuroprotective benefits by reducing oxidative stress and inflammation in neural tissues. This could be beneficial in treating neurodegenerative diseases such as Alzheimer’s and Parkinson’s .

Electro-Optic Applications

The compound’s unique molecular structure allows it to be used in electro-optic applications. It can be incorporated into materials that modulate light, which is useful in developing advanced optical devices .

Nonlinear Optical (NLO) Properties

F6609-0610 has been studied for its nonlinear optical properties, which are essential in the development of photonic devices. These properties enable the compound to be used in applications such as frequency doubling and optical switching .

Pharmaceutical Development

Due to its diverse biological activities, F6609-0610 is a valuable scaffold for the development of new pharmaceutical agents. Its ability to interact with various biological targets makes it a versatile compound for drug discovery .

properties

IUPAC Name |

N-benzyl-2-[3-[(3-methoxyphenyl)methyl]-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H21N3O3S2/c1-29-18-9-5-8-17(12-18)14-26-22(28)21-19(10-11-30-21)25-23(26)31-15-20(27)24-13-16-6-3-2-4-7-16/h2-12H,13-15H2,1H3,(H,24,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHIRRGZIAZAKGG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)CN2C(=O)C3=C(C=CS3)N=C2SCC(=O)NCC4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H21N3O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

451.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-benzyl-2-{[3-(3-methoxybenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

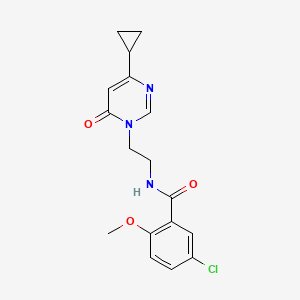

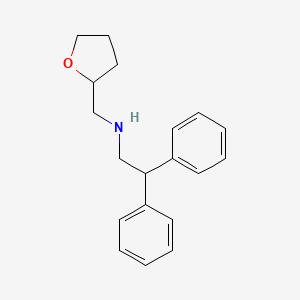

![[(3R)-piperidin-3-yl]methanamine dihydrochloride](/img/structure/B2729398.png)

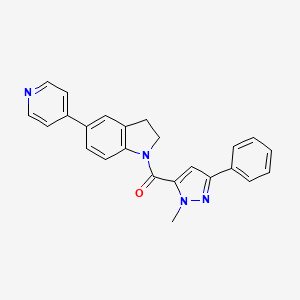

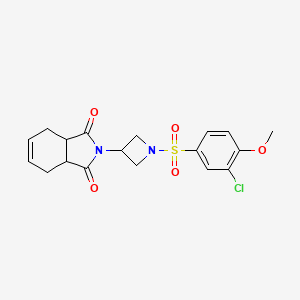

![N-(4-chloro-2-methylphenyl)-2-[4-(4-fluorophenyl)piperazin-1-yl]pteridin-4-amine](/img/structure/B2729401.png)

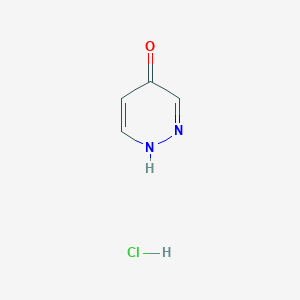

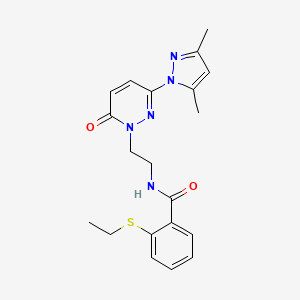

![Tert-butyl 3-[(but-3-en-1-yl)imino]azetidine-1-carboxylate](/img/structure/B2729404.png)

![N-(5-Chloro-2-methoxyphenyl)-4-[methyl-(6-methylpyrimidin-4-yl)amino]piperidine-1-carboxamide](/img/structure/B2729405.png)

![N-(furan-2-ylmethyl)-2-[6-(3-nitrophenyl)pyridazin-3-yl]sulfanylacetamide](/img/structure/B2729410.png)